molecular formula C10H23N3 B1385198 N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 224456-89-7

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No. B1385198
M. Wt: 185.31 g/mol
InChI Key: IVCQNWFWUGMGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine” is a compound that contains a piperazine ring, which is a heterocyclic amine . Piperazines are often used in the synthesis of pharmaceuticals and polymers .

Scientific Research Applications

Application 1: Anti-inflammatory and Anti-nociceptive Effects

  • Summary of the Application: This compound, also known as LQFM182, has been studied for its anti-inflammatory and anti-nociceptive effects. It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test .
  • Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test .
  • Results or Outcomes: LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Application 2: Anti-tubercular Agents

  • Summary of the Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Application 3: Treatment of Glioma, Neurodegenerative Diseases, and Cancer

  • Summary of the Application: This compound has been shown to have therapeutic potential for the treatment of glioma, neurodegenerative diseases, and cancer .
  • Methods of Application: The compound is taken up by cells via endocytosis .
  • Results or Outcomes: The specific outcomes of this application are not detailed in the source .

Application 4: Intermediate in Veterinary Medicine

  • Summary of the Application: This compound is used as an intermediate in veterinary medicine, especially in the production of ciprofloxacin ethyl .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific outcomes of this application are not detailed in the source .

Application 5: Synthesis of Pyrazolo-Pyridine Derivatives

  • Summary of the Application: This compound is used in the synthesis of pyrazolo-pyridine derivatives .
  • Methods of Application: The compound is used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles .
  • Results or Outcomes: The specific outcomes of this application are not detailed in the source .

Application 6: Anti-inflammatory Effects

  • Summary of the Application: This compound, also known as LQFM182, has been studied for its anti-inflammatory effects. It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .
  • Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test .
  • Results or Outcomes: LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Application 7: Synthesis of Cinnolines

  • Summary of the Application: This compound is used in the synthesis of cinnolines .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine”. Given the prevalence of piperazine derivatives in pharmaceuticals, this compound could have potential therapeutic applications .

properties

IUPAC Name

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-11-5-4-6-13-9-7-12(2)8-10-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCQNWFWUGMGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651268
Record name N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine

CAS RN

224456-89-7
Record name N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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